molecular formula C13H18BrFN2 B1524455 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane CAS No. 1291624-13-9

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B1524455
CAS No.: 1291624-13-9
M. Wt: 301.2 g/mol
InChI Key: LZPCQRUCMHDNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a high-purity organic compound supplied for advanced research and development purposes. This chemical features a 1,4-diazepane (homopiperazine) scaffold substituted with a (4-bromo-2-fluorophenyl)methyl group, a structure known to be of significant interest in medicinal chemistry and pharmacology. The compound has a molecular formula of C13H18BrFN2 and a molecular weight of 301.2 g/mol . It is identified by several key identifiers, including CAS Number, PubChem CID 52174712, and MDL Number MFCD13227270 . As a derivative of 1,4-diazepane, this compound is part of a class of nitrogen-containing heterocycles that are frequently explored as key building blocks in drug discovery. Researchers utilize this and similar structures in the synthesis of novel therapeutic agents, particularly as modulators of biological targets such as GPCRs or enzymes . The presence of both bromo and fluoro substituents on the phenyl ring makes it a versatile intermediate for further synthetic modifications via cross-coupling reactions and other transformations, enabling the exploration of structure-activity relationships (SAR). This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. It is typically supplied as a liquid and should be stored at room temperature (RT) . For comprehensive handling and safety information, please request the Safety Data Sheet (SDS). Custom synthesis is available in various purities, including 99%, 99.9%, 99.99%, and higher, as well as to specific standard grades such as Pharmaceutical Grade .

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-16-5-2-6-17(8-7-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPCQRUCMHDNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is a diazepane derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various interactions with biological systems, particularly in the context of neuropharmacology and psychostimulant research.

Chemical Structure and Properties

The chemical formula for 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane is C13H14BrF2N. Its structure includes a diazepane ring substituted with a bromo and fluoro phenyl group, which may influence its binding affinity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its effects on neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The following sections detail specific findings related to its pharmacological properties.

1. Dopamine Transporter Inhibition

Studies have shown that compounds similar to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane exhibit significant inhibition of the dopamine transporter. For instance, a related compound demonstrated a Ki value of 23 nM at DAT, indicating strong binding affinity . This suggests that the compound may have potential applications in treating disorders associated with dopaminergic dysregulation, such as ADHD or substance use disorders.

2. Serotonin Transporter Interaction

The interaction with the serotonin transporter is also critical for understanding the compound's psychopharmacological profile. Compounds that inhibit SERT can modulate mood and anxiety levels. Further research is needed to quantify the specific binding affinities of this compound at SERT.

Case Studies

Several case studies have explored the effects of diazepane derivatives on animal models:

  • Preclinical Models of Psychostimulant Abuse : A study indicated that compounds structurally related to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane reduced the reinforcing effects of cocaine in rats without producing psychostimulant behaviors themselves. This highlights their potential as therapeutic agents for stimulant addiction .
  • Behavioral Studies : In behavioral assays, modifications to the diazepane structure were shown to affect locomotor activity in rodents. While some derivatives increased locomotor activity relative to controls, their effects were significantly lower than those produced by cocaine, suggesting a potential for lower abuse liability .

Data Table: Comparative Binding Affinities

Compound NameTargetKi (nM)Reference
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepaneDATTBD
Related Compound ADAT23
Related Compound BSERTTBD

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related diazepane derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic Ring Modifications Storage/Purity
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane (1291624-13-9) C₁₃H₁₈BrFN₂ 301.2 4-methyl, 4-bromo-2-fluorophenylmethyl Bromo + fluoro on phenyl Liquid, RT storage
1-(4-Bromobenzyl)-4-methyl-1,4-diazepane (280560-78-3) C₁₃H₁₉BrN₂ 283.21 4-methyl, 4-bromophenylmethyl Bromo only (no fluoro) RT storage, 97% purity
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (486422-31-5) C₁₂H₁₇BrN₂O₂S 333.24 4-methyl, (4-bromophenyl)sulfonyl Sulfonyl group replaces benzyl Solid, RT storage
1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane (1247991-98-5) C₁₁H₁₆ClN₃ 225.72 4-methyl, 2-chloropyridin-3-ylmethyl Pyridine ring with chloro 98% purity, discontinued
Homochlorcyclizine (848-53-3) C₁₉H₂₁ClN₂ 312.84 4-methyl, (4-chlorophenyl)(phenyl)methyl Bulky diphenylmethyl group Liquid (historical data)
(R)-1-(4-Fluoro-benzyl)-3-methyl-1,4-diazepane (871324-90-2) C₁₃H₁₉FN₂ 222.31 3-methyl, 4-fluorobenzyl Fluoro on benzyl, stereospecific (R-configuration) Synthetic routes available
Key Observations:

Aromatic Ring Modifications: The target compound’s 4-bromo-2-fluorophenylmethyl group introduces steric and electronic effects distinct from simpler bromophenyl (CAS 280560-78-3) or sulfonyl-substituted (CAS 486422-31-5) analogs .

Substituent Position and Steric Effects: Homochlorcyclizine (CAS 848-53-3) features a bulky diphenylmethyl group, which may limit membrane permeability compared to monosubstituted derivatives . Stereochemistry matters: The R-configuration in CAS 871324-90-2 highlights the role of chirality in pharmacological activity .

Preparation Methods

Preparation of 4-Bromo-2-fluorobenzyl halide

While direct literature on the exact benzyl halide intermediate for this compound is limited, analogous halogenated benzyl halides are commonly prepared by halogenation of the corresponding benzyl alcohol or direct bromination of the methyl group on the aromatic ring.

A typical route involves:

  • Starting from 4-bromo-2-fluorotoluene or 4-bromo-2-fluorobenzyl alcohol
  • Conversion to the benzyl bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) under controlled conditions.

This intermediate is crucial for the subsequent alkylation step.

N-Alkylation of 4-methyl-1,4-diazepane

The key synthetic step involves the nucleophilic substitution of the benzyl halide by the nitrogen atom on 4-methyl-1,4-diazepane. The reaction conditions typically include:

  • Reagents: 4-methyl-1,4-diazepane, halogenated benzyl halide (e.g., 4-bromo-2-fluorobenzyl bromide)
  • Base: Potassium carbonate (K₂CO₃) or similar base to deprotonate the nitrogen and promote nucleophilicity
  • Solvent: Acetonitrile (MeCN) or dichloromethane (DCM)
  • Temperature: Reflux or room temperature depending on reactivity
  • Time: Several hours to overnight stirring

This method is supported by analogous syntheses of related compounds where 1,4-diazepane derivatives are alkylated with benzyl halides to form the desired substituted diazepane.

Representative Experimental Procedure (Adapted from Analogous Syntheses)

Step Procedure Conditions Yield & Remarks
1 Dissolve 4-methyl-1,4-diazepane (1 eq) and K₂CO₃ (2 eq) in MeCN Stir at room temperature Base deprotonates diazepane nitrogen
2 Add 4-bromo-2-fluorobenzyl bromide (1.1 eq) dropwise Reflux for 12-18 hours Nucleophilic substitution occurs
3 Remove solvent under reduced pressure - Concentrate crude mixture
4 Extract with ethyl acetate, wash with water Dry organic layer over MgSO₄ Purify by flash chromatography
5 Collect product as liquid Purity confirmed by NMR, MS Typical yields 70-85%

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): Characteristic aromatic protons at 7.0–7.5 ppm; methylene bridge protons around 3.5–4.0 ppm; diazepane ring protons in aliphatic region.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 301.2 g/mol.
  • Chromatography: Flash chromatography using ethyl acetate/hexanes gradient effectively separates the product from impurities.

Comparative Summary of Preparation Parameters

Parameter Typical Condition Notes
Starting materials 4-methyl-1,4-diazepane, halogenated benzyl halide Commercially available or synthesized
Base Potassium carbonate (K₂CO₃) Mild base, promotes nucleophilicity
Solvent Acetonitrile (MeCN) or DCM Polar aprotic solvent preferred
Temperature Room temperature to reflux Reflux improves reaction rate
Reaction time 12–18 hours Overnight stirring common
Purification Flash chromatography Essential for high purity
Yield 70–85% Good yield range for this alkylation

Research Findings and Notes

  • The alkylation reaction is sensitive to steric and electronic effects of the halogen substituents on the aromatic ring, with bromine and fluorine influencing reactivity and selectivity.
  • The choice of solvent and base critically affects the reaction efficiency and product purity.
  • Analogous compounds synthesized via this method show promising pharmacological profiles, indicating the synthetic route’s utility in medicinal chemistry.
  • Safety data specific to this compound is limited; handling under standard laboratory precautions for halogenated amines is advised.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the bromo-fluoro aromatic moiety can be introduced via Suzuki cross-coupling using a palladium catalyst, while the diazepane ring is constructed through cyclization of precursor amines. Key parameters for optimization include:

  • Solvent choice (e.g., DMF for polar aprotic conditions or THF for milder reactions) .
  • Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄ for coupling reactions) .
  • Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
    Yield improvements may require iterative adjustments to stoichiometry and reaction time.

Q. How can the structural integrity of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, diazepane methyl at δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (theoretical MW: ~311.2 g/mol) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the bromo-fluorophenyl and diazepane groups .

Q. What solvent systems are effective for purifying 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane?

Methodological Answer: Purification strategies depend on polarity and solubility:

  • Flash chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for intermediate polarity .
  • Recrystallization : Employ ethanol/water mixtures for high-purity crystalline yields .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Advanced Research Questions

Q. How to design experiments to assess the biological activity of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane against specific targets (e.g., GPCRs)?

Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology to known diazepane-binding proteins (e.g., serotonin or dopamine receptors) using sequence alignment tools .
  • In vitro assays :
    • Radioligand binding assays : Measure displacement of a reference ligand (e.g., ³H-LSD for 5-HT receptors) .
    • Functional assays : Use cAMP or calcium flux assays to evaluate agonism/antagonism .
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values to quantify potency .

Q. How to resolve contradictions in reported biological activity data for diazepane derivatives?

Methodological Answer:

  • Reprodubility checks : Standardize assay conditions (e.g., cell line passage number, buffer pH) across labs .
  • Orthogonal assays : Validate results using unrelated techniques (e.g., SPR for binding kinetics alongside cellular assays) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile disparate datasets .

Q. What computational approaches are suitable for studying the interaction of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100+ ns trajectories .
  • Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. How to optimize the compound’s pharmacokinetic properties (e.g., metabolic stability) for in vivo studies?

Methodological Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask polar functional groups (e.g., esterify alcohols) to enhance bioavailability .

Methodological Frameworks

Q. How to integrate heterogeneous data (e.g., synthetic yields, bioactivity) into a unified theoretical model?

Methodological Answer:

  • Conceptual frameworks : Link synthetic parameters (e.g., solvent polarity) to bioactivity using multivariate regression .
  • Machine learning : Train random forest models on datasets to identify critical variables (e.g., reaction temperature vs. IC₅₀) .
  • Process control systems : Implement feedback loops using PAT (Process Analytical Technology) for real-time yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.